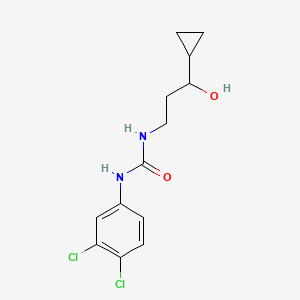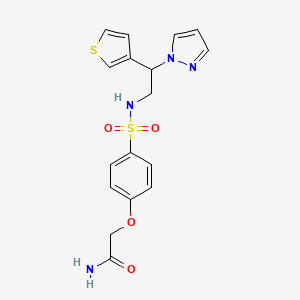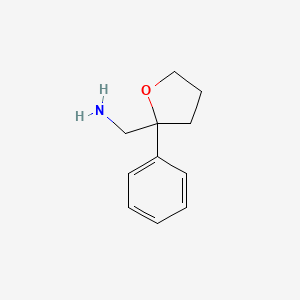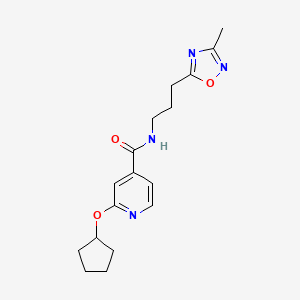
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a chemical compound that belongs to the class of phenylurea herbicides. It is commonly known as diuron and is widely used in agriculture to control the growth of weeds. Diuron has been known to be an effective herbicide due to its ability to inhibit photosynthesis in plants.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties. It has been used in the agricultural industry for several years to control the growth of weeds. Diuron has also been studied for its potential use as an anti-cancer agent. Recent studies have shown that diuron can inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease.
作用機序
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen in plants. By inhibiting this complex, diuron prevents the production of energy in plants, leading to their death. In cancer cells, diuron has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Diuron has been shown to have several biochemical and physiological effects. In plants, it inhibits the production of energy, leading to the death of the plant. In cancer cells, it inhibits the activity of GSK-3β, leading to the inhibition of cell growth and proliferation. Diuron has also been shown to have toxic effects on aquatic organisms, including fish and amphibians.
実験室実験の利点と制限
Diuron has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide that can be easily synthesized. It has also been extensively studied for its herbicidal properties, making it a well-characterized compound. However, diuron also has several limitations for use in lab experiments. It has been shown to have toxic effects on aquatic organisms, making it unsuitable for use in experiments involving aquatic organisms. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on diuron. One area of research is the development of new herbicides based on the structure of diuron. Another area of research is the development of new cancer treatments based on the activity of diuron against cancer cells. Additionally, research can be conducted to better understand the toxic effects of diuron on aquatic organisms and to develop strategies to mitigate these effects. Finally, research can be conducted to explore the potential use of diuron in the treatment of other diseases, such as Alzheimer's disease.
合成法
The synthesis of diuron involves the reaction of 3,4-dichloroaniline with ethyl chloroformate in the presence of triethylamine to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with cyclopropyl-3-hydroxypropylamine to form 1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-4-3-9(7-11(10)15)17-13(19)16-6-5-12(18)8-1-2-8/h3-4,7-8,12,18H,1-2,5-6H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOFGASZYFNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2906513.png)







![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2906527.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2906532.png)

